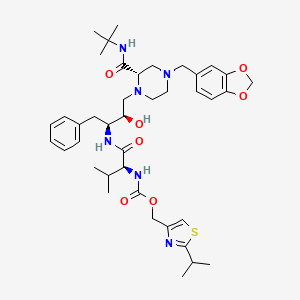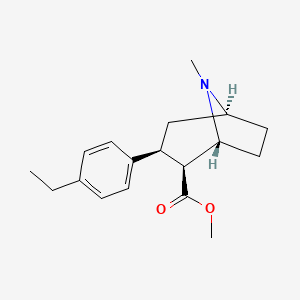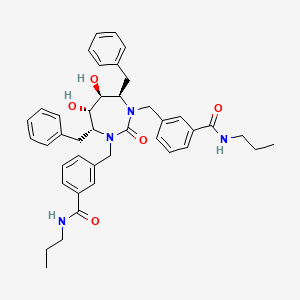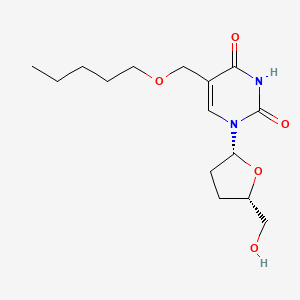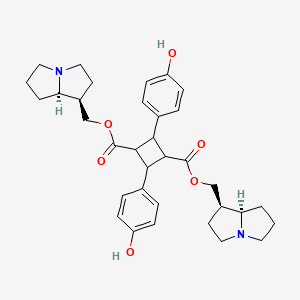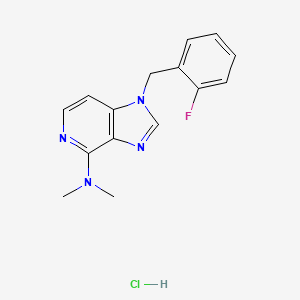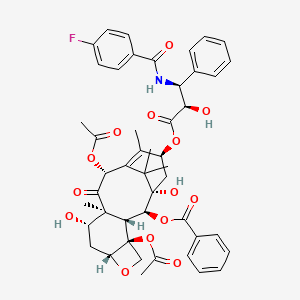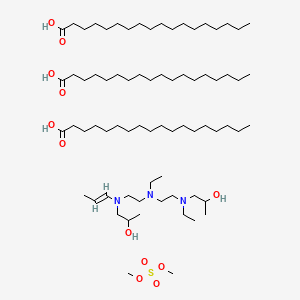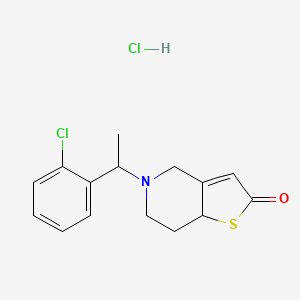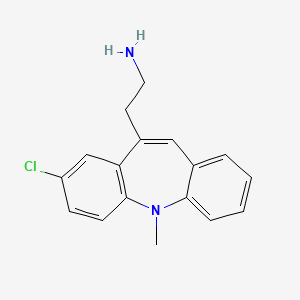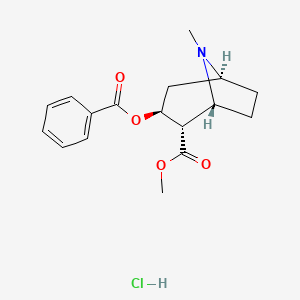
Pseudococaine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudococaine hydrochloride is a synthetic compound that is structurally similar to cocaine. It is a stereoisomer of cocaine, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is often used in scientific research to study the effects and properties of cocaine and its analogues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pseudococaine hydrochloride typically involves the reduction of 2-carbomethoxytropinone (2-CMT) to produce ecgonine methyl ester (EME), which is then benzoylated to form pseudococaine. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reduction of 2-CMT using electrochemically generated sodium amalgam, followed by benzoylation and hydrochloride salt formation .
Análisis De Reacciones Químicas
Types of Reactions
Pseudococaine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium amalgam and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pseudococaine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used to study the structure-activity relationship of cocaine and its analogues.
Biology: It is used to investigate the effects of cocaine on the nervous system.
Medicine: It is used to develop new anesthetic agents and to study the pharmacological properties of cocaine.
Industry: It is used in the development of new chemical processes and products
Mecanismo De Acción
Pseudococaine hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, which is responsible for the reuptake of dopamine .
Comparación Con Compuestos Similares
Similar Compounds
Cocaine: A natural alkaloid with similar structure and effects.
Pseudococaine: The base form of pseudococaine hydrochloride.
Allococaine: Another stereoisomer of cocaine.
Allopseudococaine: Another stereoisomer of pseudococaine.
Uniqueness
This compound is unique due to its specific stereochemistry, which results in different pharmacological properties compared to other cocaine analogues. Its unique structure allows researchers to study the effects of stereochemistry on the activity and properties of cocaine and its derivatives .
Propiedades
Número CAS |
6363-57-1 |
|---|---|
Fórmula molecular |
C17H22ClNO4 |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1 |
Clave InChI |
PIQVDUKEQYOJNR-UOIZBMALSA-N |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
SMILES canónico |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


